molecular formula C5H5IN2 B1322553 4-Iodopyridin-2-amine CAS No. 552331-00-7

4-Iodopyridin-2-amine

Cat. No.: B1322553
CAS No.: 552331-00-7
M. Wt: 220.01 g/mol
InChI Key: RSMQQONIFJLFAK-UHFFFAOYSA-N
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Description

4-Iodopyridin-2-amine is an organic compound with the molecular formula C₅H₅IN₂ and a molecular weight of 220.01 g/mol . It is a derivative of pyridine, characterized by the presence of an iodine atom at the fourth position and an amino group at the second position on the pyridine ring. This compound is typically a solid with an off-white color and is used primarily in research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodopyridin-2-amine can be achieved through various methods. One common approach involves the Suzuki cross-coupling reaction. Initially, 3-bromo-5-iodopyridin-2-amine is coupled with 4-methylsulfonyl-phenyl boronic acid to yield a substituted 3-bromopyridin-2-amine intermediate. This intermediate then undergoes another Suzuki coupling with a variety of pyridinylboronic acids to furnish the target compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar cross-coupling reactions. The process is optimized for yield and purity, often employing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Iodopyridin-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines and complex heterocyclic compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Mechanism of Action

The mechanism of action of 4-Iodopyridin-2-amine in chemical reactions is primarily due to the presence of both a reactive amine group and an iodine atom. These functional groups allow the compound to act as both a nucleophile and an electrophile, facilitating various chemical transformations. The iodine atom can be substituted with other groups, while the amine group can participate in coupling reactions, leading to the formation of diverse products .

Comparison with Similar Compounds

Uniqueness: 4-Iodopyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules. Its ability to undergo various coupling reactions and form diverse products sets it apart from other similar compounds .

Properties

IUPAC Name

4-iodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2/c6-4-1-2-8-5(7)3-4/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMQQONIFJLFAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626862
Record name 4-Iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552331-00-7
Record name 4-Iodo-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=552331-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-IODOPYRIDIN-2-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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